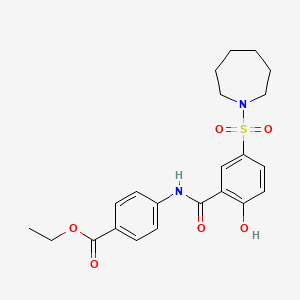

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-(azepan-1-ylsulfonyl)-2-hydroxybenzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S/c1-2-30-22(27)16-7-9-17(10-8-16)23-21(26)19-15-18(11-12-20(19)25)31(28,29)24-13-5-3-4-6-14-24/h7-12,15,25H,2-6,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSHWDZHXYBTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate typically involves multiple steps. One common route starts with the preparation of 4-hydroxybenzoic acid, which is then esterified to form ethyl 4-hydroxybenzoate. This intermediate undergoes sulfonylation with azepane-1-sulfonyl chloride under basic conditions to introduce the azepan-1-ylsulfonyl group. The final step involves the amidation of the sulfonylated product with 2-hydroxybenzamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Oxidation: Products include ketones or aldehydes.

Reduction: Products include sulfides.

Substitution: Products include carboxylic acids.

Scientific Research Applications

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl and amido groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituents, synthesis, and properties.

Structural Analogues

Functional Group Analysis

- Sulfonamide vs. Amine: The target’s azepane-sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the dimethylamino group in ’s compound, which acts as an electron donor in polymer systems .

- Ester Variations: The benzoate ester in the target compound differs from the butanoate ester in ’s compound, impacting hydrolytic stability and metabolic pathways .

Biological Activity

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

- Ethyl ester group : Enhances lipophilicity, potentially improving membrane permeability.

- Amino and sulfonyl groups : May interact with biological targets such as enzymes or receptors.

- Hydroxybenzamide moiety : Known for various pharmacological activities.

Molecular Formula

- Molecular Weight : 365.45 g/mol

- CAS Number : Not available in the current literature.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects on carbonic anhydrase. The compound showed competitive inhibition with an IC50 value of 45 µM, indicating a moderate affinity for the target enzyme.

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines. The compound demonstrated selective cytotoxicity towards colorectal cancer cells with an IC50 of 25 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

Toxicological studies are essential to evaluate the safety profile of this compound. Current data indicate low toxicity in animal models with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.